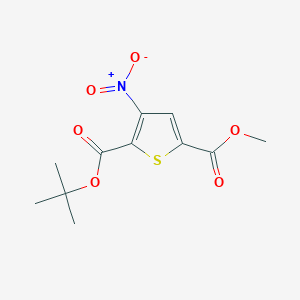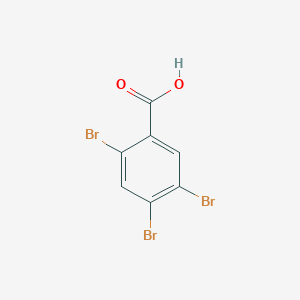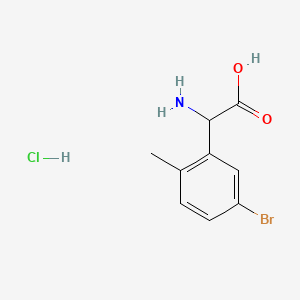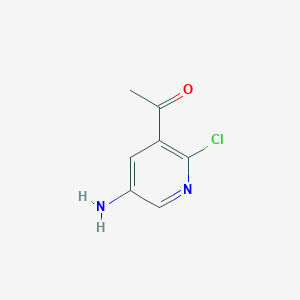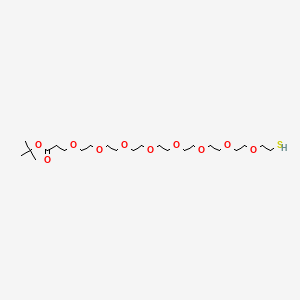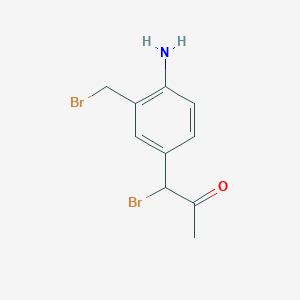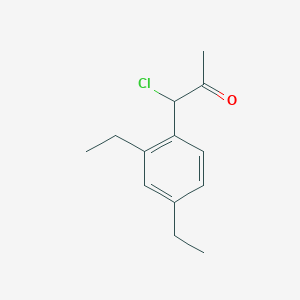
1-Chloro-1-(2,4-diethylphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2,4-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon of the propan-2-one structure, and a 2,4-diethylphenyl group attached to the same carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethylphenyl)propan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-Chloro-1-(2,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents, often with the addition of acids or bases to control the pH.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.
Reduction: Production of 1-(2,4-diethylphenyl)propan-2-ol.
Oxidation: Generation of carboxylic acids or other oxidized compounds.
科学的研究の応用
1-Chloro-1-(2,4-diethylphenyl)propan-2-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
類似化合物との比較
Similar Compounds
1-Chloro-1-phenylpropan-2-one: Lacks the diethyl substitutions on the phenyl ring.
1-Bromo-1-(2,4-diethylphenyl)propan-2-one: Contains a bromine atom instead of chlorine.
1-Chloro-1-(4-methylphenyl)propan-2-one: Has a methyl group instead of diethyl groups on the phenyl ring.
Uniqueness
1-Chloro-1-(2,4-diethylphenyl)propan-2-one is unique due to the presence of the 2,4-diethyl substitutions on the phenyl ring, which can influence its chemical reactivity and physical properties
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
1-chloro-1-(2,4-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-6-7-12(11(5-2)8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChIキー |
BBBOMVLORHWPQD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
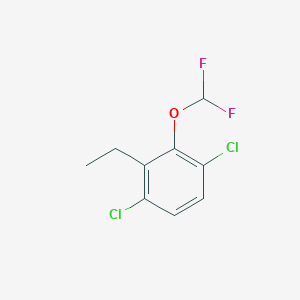

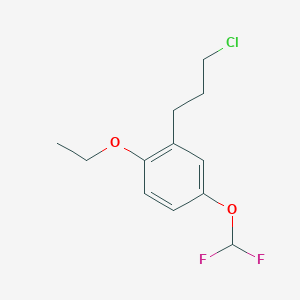

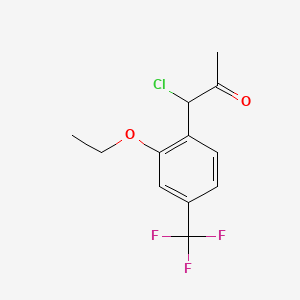
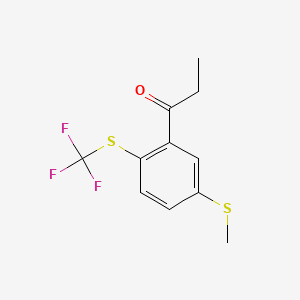
![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
